molecular formula C21H22ClN3O5S B2589597 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate CAS No. 1197931-87-5

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate

Cat. No.: B2589597
CAS No.: 1197931-87-5
M. Wt: 463.93
InChI Key: KOUONJHSOMTPQP-UHFFFAOYSA-N
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Description

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanomethyl group, an anilino group, and a tert-butylsulfamoyl group attached to a chlorobenzoate core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorobenzoate core, followed by the introduction of the tert-butylsulfamoyl group through sulfonation reactions. The cyanomethyl and anilino groups are then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzoate core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research and drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties enable the creation of products with enhanced performance characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.

    [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.

    [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-iodobenzoate: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from its analogs with other halogen atoms.

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-21(2,3)24-31(28,29)18-13-15(9-10-17(18)22)20(27)30-14-19(26)25(12-11-23)16-7-5-4-6-8-16/h4-10,13,24H,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUONJHSOMTPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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